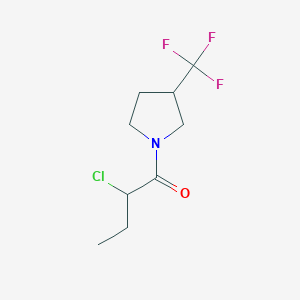

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one

Übersicht

Beschreibung

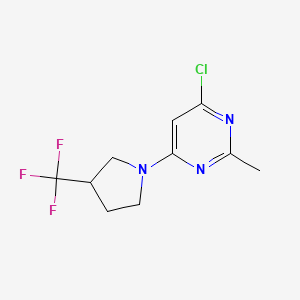

The compound “2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyrrolidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Analytical Characterization

- Identification and Analytical Characterization : The compound has been included in studies focusing on the identification and analytical characterization of new chemical entities, demonstrating its relevance in analytical chemistry. For instance, Cui-mei Liu et al. (2022) described the analytical characterization of certain cathinones and N-pyrrolidinyl-substituted amphetamine derivatives, highlighting the importance of such compounds in forensic and analytical sciences (Liu, Hua, Song, & Jia, 2022).

Chemical Synthesis and Reactions

- Catalysis and Synthesis : This chemical plays a role in catalysis and synthesis. For example, the synthesis and reactions of related pyrrolidine derivatives have been studied for their applications in creating various chemical structures and compounds. U. Nagel and H. Nedden (1998) investigated nickel-catalyzed cross-coupling reactions involving pyrrolidine ligands, which could be relevant for understanding the reactivity and applications of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Nagel & Nedden, 1998).

Material Science and Engineering

- Polymer Synthesis : The compound and its derivatives have implications in material science, particularly in the synthesis of polymers. D. Wöhrle (1972) conducted research on polycondensation reactions involving pyrrolidins, which are relevant to the development of new materials and polymers (Wöhrle, 1972).

Molecular Interaction Studies

- Molecular Interaction Studies : The compound's derivatives are used in the study of molecular interactions, as evidenced in research by J. S. Yadav, D. Sharma, and V. Sharma (2009), who investigated the interactions in mixtures containing pyrrolidin-2-one, a related compound (Yadav, Sharma, & Sharma, 2009).

Chemical Properties Exploration

- Exploration of Chemical Properties : Studies like those conducted by S. K. Mehta, R. Chauhan, and A. D. Triphati (1997) explore the chemical properties of pyrrolidin-2-one and its mixtures, providing insights into the thermodynamics and interactions of compounds similar to 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Mehta, Chauhan, & Triphati, 1997).

Organic Chemistry

- Organic Chemistry Applications : The compound and its related chemicals are also studied in the context of organic chemistry, for instance in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, as shown by research conducted by S. Benetti et al. (2002) (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOIEYZMUZYWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

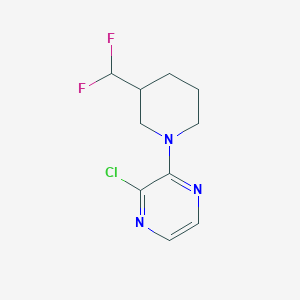

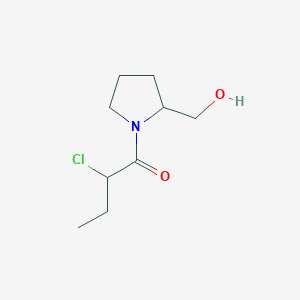

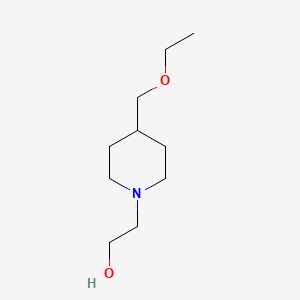

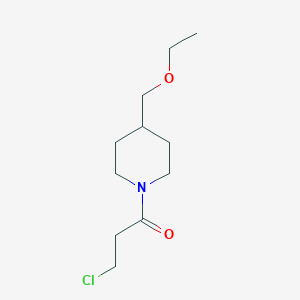

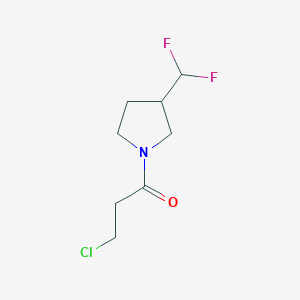

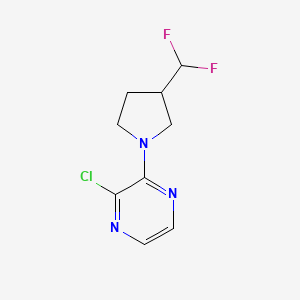

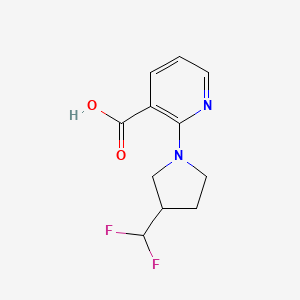

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)

![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476682.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)